molecular formula C16H17ClN2O3 B249756 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide

Cat. No. B249756
M. Wt: 320.77 g/mol
InChI Key: GQEMLAWOCPRXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. It is widely used in scientific research to investigate the role of NF-κB in various cellular processes.

Mechanism of Action

2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a key role in the immune response, inflammation, and cell survival. NF-κB is activated by a variety of stimuli, including cytokines, pathogens, and stress. This compound 11-7082 blocks the activation of NF-κB by inhibiting the phosphorylation of IκBα, a protein that normally binds to NF-κB and prevents its translocation to the nucleus.
Biochemical and physiological effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 in lab experiments is that it is a specific inhibitor of NF-κB activation, which allows researchers to investigate the role of NF-κB in various cellular processes. However, one limitation of using this compound 11-7082 is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research involving 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082. One area of research is the development of more specific inhibitors of NF-κB activation. Another area of research is the investigation of the role of NF-κB in aging and age-related diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound 11-7082 may have potential applications in the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 involves the reaction of 4-chlorophenol with 6-methoxypyridine-3-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain this compound 11-7082.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide 11-7082 has been shown to have a variety of applications in scientific research. It has been used to investigate the role of NF-κB in inflammation, cancer, and other diseases. This compound 11-7082 has also been used in studies of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(6-methoxypyridin-3-yl)-2-methylpropanamide

InChI

InChI=1S/C16H17ClN2O3/c1-16(2,22-13-7-4-11(17)5-8-13)15(20)19-12-6-9-14(21-3)18-10-12/h4-10H,1-3H3,(H,19,20)

InChI Key

GQEMLAWOCPRXFY-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CN=C(C=C1)OC)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CN=C(C=C1)OC)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.